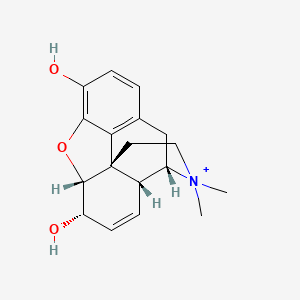

N-Methylmorphine

Description

Structure

3D Structure

Properties

CAS No. |

14168-11-7 |

|---|---|

Molecular Formula |

C18H22NO3+ |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3,3-dimethyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol |

InChI |

InChI=1S/C18H21NO3/c1-19(2)8-7-18-11-4-6-14(21)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3-6,11-12,14,17,21H,7-9H2,1-2H3/p+1/t11-,12+,14-,17-,18-/m0/s1 |

InChI Key |

UJSDOZFJXZOOGN-XSSYPUMDSA-O |

SMILES |

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)C |

Isomeric SMILES |

C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O)C |

Canonical SMILES |

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)C |

Synonyms |

Ardinex Codeine Codeine Phosphate Isocodeine N Methylmorphine N-Methylmorphine |

Origin of Product |

United States |

Foundational & Exploratory

The Core of Opioid Analgesia: An In-Depth Technical Guide to N-Methylmorphine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-methylated morphine derivatives, a cornerstone of opioid analgesics. Delving into their historical discovery, synthesis, and pharmacological profiles, this document offers detailed experimental methodologies and quantitative data to support researchers and professionals in the field of drug development. The focus is on the archetypal N-methylmorphinan scaffold, with specific examples including the naturally occurring alkaloid Codeine and the synthetically derived, highly potent 14-O-Methylmorphine.

Discovery and Historical Context

The journey of N-methylated morphine derivatives begins with the isolation of morphine from the opium poppy, Papaver somniferum, by Friedrich Sertürner in 1804.[1][2] This landmark discovery paved the way for the identification of other alkaloids, including Codeine (3-methylmorphine), which was isolated by Pierre Jean Robiquet in 1832.[1][2] Codeine, which is N-methyl-normorphine, represents the most prevalent naturally occurring N-methylated morphine derivative and remains one of the most widely used opioids today.[2]

The elucidation of morphine's structure in 1925 by Gulland and Robinson, and its first total synthesis by Gates and Tschudi in 1956, opened the floodgates for synthetic and semi-synthetic modifications of the morphinan skeleton.[3] Research has consistently focused on modifying this scaffold to develop analgesics with improved efficacy and a more favorable side-effect profile.[1][4]

A significant area of this research has been the exploration of the N-17 substituent. Historically, exchanging the N-methyl group in morphine for an allyl group led to the discovery of the first opioid antagonist, nalorphine, in 1942.[3] This highlighted the critical role of the N-substituent in determining the pharmacological activity of morphinans. More recent research in the late 20th and early 21st centuries has focused on modifications at other positions of the N-methylmorphinan skeleton, such as the 14-position, leading to the development of highly potent compounds like 14-O-methyloxymorphone and its derivatives.[3][5] These efforts aim to create safer and more effective pain therapeutics.[3][5]

Synthesis of N-Methylated Morphine Derivatives

The synthesis of N-methylated morphine derivatives can be approached through semi-synthesis from naturally occurring alkaloids or through total synthesis.

Semi-Synthesis of Codeine from Morphine

A common method for the synthesis of Codeine is the methylation of the phenolic hydroxyl group of morphine.[1] One approach involves a solid-phase synthesis where morphine is loaded onto a methylation resin containing methyl(dialkyl)anilinium or methyl(diaryl)anilinium salts. The loaded resin is then heated in a hydrocarbon solvent to yield codeine, which can then be recovered from the reaction mixture.[6]

Total Synthesis of Opioids

More recent advancements have led to scalable total syntheses of various opioids, including Codeine. One such approach utilizes a bioinspired palladium-catalyzed arene coupling process.[7] A key intermediate can be converted to a thebaine-like pentacyclic core.[7] Subsequent diastereoselective reduction of a carbonyl group can yield (–)-codeine.[7]

Synthesis of 14-O-Methylmorphine

The synthesis of 14-alkoxymorphinans, such as 14-O-Methylmorphine, typically starts from a more complex morphinan precursor like thebaine or oxymorphone.[8] For instance, a series of (-)-14-methoxymorphinan-6-ones were synthesized from 3-desoxy-7,8-dihydro-14-hydroxymorphinone, where the key step was the O-methylation at the 14-position using dimethyl sulfate.[8]

Physicochemical Properties

The physicochemical properties of N-methylated morphine derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles.

| Property | Codeine |

| Molecular Formula | C18H21NO3 |

| Molecular Weight | 299.4 g/mol [9] |

| Melting Point | 157.5 °C[9] |

| Water Solubility | Soluble[9] |

| Physical Appearance | Colorless to white crystalline solid[9] |

| logP | 1.39[10] |

Pharmacology

N-methylated morphine derivatives primarily exert their effects through interaction with opioid receptors, particularly the mu-opioid receptor (MOR).

Receptor Binding Affinities

The affinity of these compounds for opioid receptors is a key determinant of their potency. The table below summarizes the binding affinities (Ki) of selected N-methylated morphinans and related compounds for human opioid receptors.

| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) |

| Morphine | 1.25 | 44.5 | 35.8 |

| Codeine | 26.4 | 1630 | 912 |

| 14-O-Methyloxymorphone | 0.13 | 19.3 | 2.56 |

| 14-O-Benzyloxymorphone | 0.16 | 29.8 | 4.45 |

Data compiled from multiple sources.

In Vivo Antinociceptive Potency

The analgesic efficacy of these compounds is typically evaluated in animal models of pain. The following table presents the median effective dose (ED50) for antinociception in the mouse hot-plate test after subcutaneous administration.

| Compound | ED50 (mg/kg) |

| Morphine | 1.2 |

| Codeine | 15.0 |

| 14-O-Methyloxymorphone | 0.03 |

Data compiled from multiple sources.

Signaling Pathways

The activation of the mu-opioid receptor by N-methylated morphine derivatives initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of inhibitory G proteins (Gi/o).[11][12]

Upon agonist binding, the G protein heterotrimer dissociates into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] The Gβγ complex can directly interact with and inhibit voltage-gated calcium channels and activate G protein-coupled inwardly rectifying potassium (GIRK) channels.[12] This leads to a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic effects.

In addition to the canonical G protein pathway, MORs can also signal through β-arrestin pathways, which are implicated in some of the adverse effects of opioids, such as tolerance and respiratory depression.[13]

Mu-Opioid Receptor Signaling Pathways.

Experimental Protocols

In Vitro Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound for the mu-opioid receptor.

Materials:

-

Cell membranes expressing the human mu-opioid receptor (CHO-hMOR cells).

-

Radioligand: [3H]DAMGO (a selective MOR agonist).

-

Test compound (e.g., an N-methylated morphine derivative).

-

Incubation buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in incubation buffer.

-

In a 96-well plate, add a constant concentration of [3H]DAMGO, the cell membranes, and varying concentrations of the test compound.

-

For non-specific binding, add a high concentration of a non-labeled ligand (e.g., naloxone).

-

Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the Ki value using appropriate software.

Workflow for an In Vitro Receptor Binding Assay.

In Vivo Hot-Plate Test for Antinociception

This protocol is used to assess the analgesic effect of a compound against a thermal stimulus in mice.

Materials:

-

Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Test compound dissolved in a suitable vehicle (e.g., saline).

-

Vehicle control.

-

Positive control (e.g., morphine).

-

Syringes for subcutaneous injection.

-

Timer.

Procedure:

-

Habituate the mice to the experimental room for at least 30 minutes before testing.

-

Determine the baseline latency for each mouse by placing it on the hot plate and measuring the time until it shows a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

-

Administer the test compound, vehicle, or positive control subcutaneously.

-

At predetermined time points after injection (e.g., 15, 30, 60, and 120 minutes), place each mouse back on the hot plate and measure the response latency.

-

Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Determine the ED50 value of the test compound from the dose-response curve.

Workflow for the In Vivo Hot-Plate Test.

References

- 1. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Chemical and Pharmacological Developments on 14-Oxygenated- N-methylmorphinan-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US6204337B1 - Solid-phase synthesis of codeine from morphine - Google Patents [patents.google.com]

- 7. chinesechemsoc.org [chinesechemsoc.org]

- 8. Synthesis and biological evaluation of 14-alkoxymorphinans. 1. Highly potent opioid agonists in the series of (-)-14-methoxy-N-methylmorphinan-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Codeine | C18H21NO3 | CID 5284371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 13. researchgate.net [researchgate.net]

Codeine's Mechanism of Action on Mu-Opioid Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Codeine, a widely prescribed opioid analgesic, exerts its primary therapeutic effects through its active metabolite, morphine, which is a potent agonist of the mu-opioid receptor (MOR). This technical guide provides a comprehensive overview of the molecular mechanisms underlying codeine's action, from its metabolic activation to the downstream signaling cascades that mediate analgesia. The document details the pharmacokinetics of codeine, the binding affinities of codeine and its metabolites to the MOR, and the subsequent G-protein-mediated signaling pathways. Detailed experimental protocols for key assays used to characterize opioid receptor interactions are also provided, along with visual representations of the critical pathways and experimental workflows to facilitate a deeper understanding for researchers in pharmacology and drug development.

Introduction

Codeine is an opioid medication utilized for the management of mild to moderate pain and as an antitussive.[1] Structurally, it is a 3-methyl ether of morphine. Codeine itself is considered a prodrug, possessing a weak affinity for the mu-opioid receptor (MOR).[2] Its analgesic properties are predominantly attributable to its metabolic conversion to morphine.[3] The efficacy and potential for adverse effects of codeine are significantly influenced by genetic variations in the enzyme responsible for this conversion, cytochrome P450 2D6 (CYP2D6).[4] This guide delineates the intricate mechanism of action of codeine, focusing on its interaction with the mu-opioid receptor, a class A G-protein coupled receptor (GPCR).[5][6]

Metabolic Activation of Codeine

The biotransformation of codeine is a critical determinant of its pharmacological activity. The primary metabolic pathways occur in the liver and involve several enzymatic processes.[7]

-

O-demethylation to Morphine: Approximately 5-15% of an administered dose of codeine is O-demethylated to morphine.[4][7] This reaction is exclusively catalyzed by the CYP2D6 enzyme.[2][7] Morphine is a significantly more potent MOR agonist, with a binding affinity up to 200 times greater than that of codeine.[7] The genetic polymorphism of the CYP2D6 gene leads to distinct patient phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultra-rapid metabolizers (UMs).[4] This variability can result in a range of clinical outcomes, from a lack of analgesic effect in PMs to an increased risk of toxicity in UMs.[3][4]

-

N-demethylation to Norcodeine: A proportion of codeine (around 10%) is N-demethylated by the CYP3A4 enzyme to form norcodeine.[7][8] Norcodeine exhibits a weak affinity for the MOR, comparable to that of codeine itself.[7]

-

Glucuronidation: The majority of codeine (approximately 80%) is directly conjugated with glucuronic acid by the UGT2B7 enzyme to form codeine-6-glucuronide.[3] This metabolite has a low affinity for the MOR.[7] Morphine, the active metabolite, is further metabolized via glucuronidation to morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G).[7]

Metabolic Pathway of Codeine

Caption: Metabolic conversion of codeine to its major metabolites.

Mu-Opioid Receptor Binding

The analgesic effects of codeine are mediated by the binding of its active metabolite, morphine, to the mu-opioid receptor. The binding affinity of a ligand for a receptor is a measure of the strength of the interaction between them and is typically expressed as the inhibition constant (Ki).

Table 1: Binding Affinities (Ki) of Codeine and its Metabolites for the Mu-Opioid Receptor

| Compound | Ki (nM) | Reference(s) |

| Codeine | >100 | [9][10] |

| Morphine | 1-100 | [9][10] |

| Norcodeine | Similar to Codeine | [7] |

| Codeine-6-glucuronide | Low affinity | [7] |

Note: The Ki values can vary between studies due to different experimental conditions.

Downstream Signaling Pathways

The mu-opioid receptor is a Gi/o-coupled GPCR.[6][11] Upon agonist binding, such as morphine, the receptor undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated heterotrimeric G-protein.[12] This leads to the dissociation of the Gα(i/o) subunit from the Gβγ dimer, both of which then modulate the activity of various intracellular effector systems.[12]

Inhibition of Adenylyl Cyclase

The activated Gα(i/o) subunit directly inhibits the enzyme adenylyl cyclase.[11] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[12][13] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream proteins involved in neuronal excitability and gene expression.[12]

Modulation of Ion Channels

The dissociated Gβγ subunit complex directly interacts with and modulates the activity of ion channels:

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ dimer binds to and activates GIRK channels, leading to an efflux of potassium ions (K+) from the neuron.[6][14] This results in hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential.[2][14]

-

Inhibition of N-type Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit complex also inhibits the opening of N-type VGCCs.[14] This reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, which is a critical step for the release of neurotransmitters.[14]

The net effect of these signaling events is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters, such as substance P and glutamate, from the presynaptic terminals of primary afferent neurons in the pain pathways of the central nervous system.[1][14]

Signaling Cascade of Mu-Opioid Receptor Activation

Caption: Downstream signaling pathways following mu-opioid receptor activation by morphine.

Experimental Protocols

The characterization of the interaction between opioid ligands and their receptors relies on a variety of in vitro assays. The following are detailed protocols for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes expressing the mu-opioid receptor

-

Radiolabeled ligand (e.g., [³H]DAMGO)

-

Unlabeled test compound (e.g., morphine)

-

Non-specific binding control (e.g., naloxone)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates

-

Cell harvester

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and the diluted test compound or vehicle.

-

To determine non-specific binding, add a high concentration of a non-radiolabeled competitor (e.g., naloxone) to a set of wells.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Analyze the data to calculate the IC50 value of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

Caption: General workflow for a radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.[15][16]

Materials:

-

Cell membranes expressing the mu-opioid receptor and associated G-proteins

-

[³⁵S]GTPγS

-

GDP

-

Test agonist (e.g., morphine)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

96-well filter plates

-

Cell harvester

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of the test agonist.

-

In a 96-well plate, add the assay buffer, a fixed concentration of GDP, and the diluted test agonist or vehicle.

-

Add the cell membrane preparation to each well and pre-incubate.

-

Initiate the reaction by adding [³⁵S]GTPγS to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through the filter plate.

-

Wash the filters with ice-cold buffer.

-

Dry the filter mats, add scintillation cocktail, and count the radioactivity.

-

Analyze the data by plotting the specific binding of [³⁵S]GTPγS against the agonist concentration to determine the EC50 and Emax values.[15]

[³⁵S]GTPγS Binding Assay Workflow

References

- 1. What is the mechanism of Codeine Phosphate Hydrate? [synapse.patsnap.com]

- 2. Codeine - Wikipedia [en.wikipedia.org]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]

- 7. ClinPGx [clinpgx.org]

- 8. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. zenodo.org [zenodo.org]

- 11. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 12. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Facebook [cancer.gov]

- 15. benchchem.com [benchchem.com]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

Pharmacological Profile of 3-Methylmorphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylmorphine, commonly known as codeine, is an opioid analgesic and antitussive agent.[1][2] It is a naturally occurring alkaloid found in the opium poppy (Papaver somniferum) and is structurally related to morphine.[3] Codeine itself is a weak agonist at opioid receptors and exerts its primary analgesic effects through its metabolic conversion to morphine.[1][4][5] This technical guide provides an in-depth overview of the pharmacological profile of 3-methylmorphine, including its mechanism of action, pharmacodynamics, pharmacokinetics, and metabolism, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action & Pharmacodynamics

3-Methylmorphine is a prodrug that primarily exerts its analgesic effects following its conversion to morphine, a potent mu (µ)-opioid receptor agonist.[1][5][6] Codeine itself has a much lower affinity for the µ-opioid receptor compared to morphine.[7]

Upon binding to µ-opioid receptors, which are G-protein coupled receptors (GPCRs), morphine initiates a signaling cascade that leads to a reduction in neuronal excitability and the inhibition of nociceptive neurotransmitter release.[3][6] This results in analgesia, the primary therapeutic effect of codeine.

Receptor Binding Affinities

The binding affinity of 3-methylmorphine and its primary active metabolite, morphine, to various opioid receptors is a key determinant of their pharmacological activity. The inhibitor constant (Ki) is a measure of the binding affinity, with lower values indicating a higher affinity.

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| 3-Methylmorphine (Codeine) | 79 | >1000 | >1000 |

| Morphine | 1.2 | - | - |

Data compiled from multiple sources. The exact values can vary based on the experimental conditions.

Signaling Pathway

The activation of the µ-opioid receptor by morphine, the active metabolite of codeine, triggers a cascade of intracellular events mediated by inhibitory G-proteins (Gi/o). This signaling pathway ultimately leads to the modulation of ion channels and intracellular cyclic adenosine monophosphate (cAMP) levels.

References

- 1. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Human pharmacokinetic study of immediate-release (codeine phosphate) and sustained-release (codeine Contin) codeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoform selectivity and kinetics of morphine 3- and 6-glucuronidation by human udp-glucuronosyltransferases: evidence for atypical glucuronidation kinetics by UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

An In-depth Technical Guide on the Endogenous Presence of Morphine in the Brain

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the topic of endogenous N-Methylmorphine in the brain lacks direct scientific evidence of its natural occurrence, a closely related and extensively studied area is the presence of endogenous morphine. It is now well-accepted that morphine is not only a well-known analgesic derived from the opium poppy but is also synthesized within mammalian tissues, including the brain.[1][2] This guide provides a comprehensive overview of the current understanding of endogenous morphine in the brain, its biosynthesis, detection, and physiological roles.

Biosynthesis of Endogenous Morphine

The biosynthesis of morphine in mammals is a complex process that originates from the amino acid L-tyrosine.[3] The pathway is closely linked to the synthesis of catecholamines, with dopamine serving as a crucial precursor.[1][4][5] Key intermediates in this pathway include norlaudanosoline and (S)-reticuline.[3] The transformation of these precursors into morphine involves several enzymatic steps, including methylation, which are catalyzed by enzymes such as N-methyltransferases.[6]

The proposed biosynthetic pathway in mammals shares similarities with that in the opium poppy, though there are some differences in the initial steps.[7][8] In mammals, the synthesis of endogenous morphine has been demonstrated in human neuroblastoma cells (SH-SY5Y).[3][5] Studies using isotopically labeled precursors have confirmed the de novo synthesis of morphine in these cells.[3]

Quantitative Data on Endogenous Morphine in the Brain

The concentration of endogenous morphine in the brain is found in trace amounts. Quantitative analyses have been performed on various brain tissues, revealing regional differences in its distribution.

| Brain Region | Species | Concentration (ng/g of wet tissue) | Reference |

| Temporal Lobe | Human | 3.4 | [9] |

| Cerebellum | Mouse (WT) | 1.13 ± 0.59 | [10] |

| Brainstem | Mouse (WT) | 0.54 ± 0.44 | [10] |

| Other Brain Tissue | Mouse (WT) | 0.25 ± 0.23 | [10] |

| Spinal Cord | Mouse (WT) | 0.05 ± 0.01 | [10] |

Experimental Protocols for Detection and Quantification

The detection and quantification of the low concentrations of endogenous morphine in biological samples require highly sensitive and specific analytical techniques.

3.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of endogenous morphine.[11][12]

-

Sample Preparation: Brain tissue is homogenized and subjected to a multi-step extraction process to isolate and purify the alkaloid fraction. This often involves liquid-liquid extraction and solid-phase extraction.

-

Derivatization: To improve volatility and chromatographic properties, the extracted morphine is often derivatized, for example, by silylation.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the signal intensity is used for quantification against a standard curve.

3.2 Radioimmunoassay (RIA) coupled with High-Pressure Liquid Chromatography (HPLC)

This method combines the specificity of an immunoassay with the separation power of HPLC.[9]

-

Extraction and HPLC Separation: As with GC-MS, the sample is first extracted and purified. The extract is then injected into an HPLC system to separate morphine from other potentially cross-reacting substances.

-

Fraction Collection: The fraction corresponding to the retention time of morphine is collected.

-

RIA: The collected fraction is then analyzed using a competitive radioimmunoassay. In this assay, a known amount of radiolabeled morphine competes with the unlabeled morphine in the sample for binding to a limited amount of anti-morphine antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of morphine in the sample.

Signaling Pathways of Endogenous Morphine

Endogenous morphine exerts its physiological effects by binding to and activating opioid receptors, primarily the mu-opioid receptor (MOR).[13] These receptors are G-protein coupled receptors (GPCRs) found on the surface of neurons in various brain regions.

Upon binding of morphine to the MOR, the associated inhibitory G-protein (Gi/o) is activated. This activation leads to a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron, and the closing of voltage-gated calcium channels, which reduces neurotransmitter release.

In addition to the classical MOR signaling, a specific mu3 opiate receptor subtype has been identified that is coupled to the release of nitric oxide (NO).[2][14] This pathway is thought to be involved in the immunomodulatory effects of endogenous morphine.

The discovery of endogenous morphine in the mammalian brain has opened new avenues for understanding its physiological roles beyond analgesia, including its potential involvement in neurotransmission, immune response, and neuroendocrine function.[2][11] Further research into the regulation of its biosynthesis and signaling pathways may provide novel therapeutic targets for a variety of neurological and immunological disorders.

References

- 1. Endogenous morphine and its metabolites in mammals: history, synthesis, localization and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endogenous morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Dopamine is necessary to endogenous morphine formation in mammalian brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Urinary excretion of morphine and biosynthetic precursors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nel.edu [nel.edu]

- 9. Identification of endogenous morphine and a mu3-like opiate alkaloid receptor in human brain tissue taken from a patient with intractable complex partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Abnormal nociception and opiate sensitivity of STOP null mice exhibiting elevated levels of the endogenous alkaloid morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurotransmitter role of endogenous morphine in CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endogenous morphine and codeine in the brain of non human primate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Endogenous morphine: opening new doors for the treatment of pain and addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methylmorphine as a Prodrug: A Technical Guide to its Metabolism and Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylmorphine, structurally analogous to codeine (3-methylmorphine), is a weak opioid agonist that serves as a prodrug, exerting its primary analgesic effects through its conversion to the potent opioid agonist, morphine. The metabolic pathways governing this biotransformation are critical determinants of its efficacy and safety profile, exhibiting significant inter-individual variability. This technical guide provides an in-depth overview of the metabolism of N-methylmorphine, its major metabolites, and the key enzymes involved. It further details experimental protocols for studying its metabolic fate and presents quantitative data to inform preclinical and clinical research. For the purpose of this guide, given the structural and metabolic similarities, data and pathways for codeine are utilized as a proxy for N-methylmorphine.

Metabolic Pathways of N-Methylmorphine

The metabolism of N-methylmorphine is complex, involving multiple enzymatic pathways primarily occurring in the liver. The main routes of metabolism are O-demethylation, N-demethylation, and glucuronidation.[1][2][3]

-

O-demethylation to Morphine: This is the critical activation pathway where N-methylmorphine is converted to morphine, a potent µ-opioid receptor agonist responsible for the majority of the analgesic effect.[1][4][5] This reaction is almost exclusively catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[1][4] The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, leading to different rates of morphine formation and, consequently, variable analgesic response and risk of adverse effects.[1][4] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers of CYP2D6 substrates.[1]

-

N-demethylation to Norcodeine: A smaller fraction of N-methylmorphine is N-demethylated to norcodeine. This pathway is primarily mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme.[3][6][7] Norcodeine is a relatively inactive metabolite.[3]

-

Glucuronidation: The most extensive metabolic pathway for N-methylmorphine involves conjugation with glucuronic acid to form codeine-6-glucuronide (C6G).[8][9] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B7 being a key enzyme.[1][10][11] Morphine, the active metabolite, also undergoes extensive glucuronidation to form morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G), primarily by UGT2B7.[1][4][11] M6G is also a potent opioid agonist, contributing to the overall analgesic effect, while M3G has no analgesic activity and may even have neuroexcitatory effects.[4]

The following diagram illustrates the primary metabolic pathways of N-methylmorphine.

Quantitative Data on Metabolism and Pharmacokinetics

The following tables summarize key quantitative data regarding the metabolism and pharmacokinetics of codeine and its major metabolites in humans. These values can be used as an approximation for N-methylmorphine.

Table 1: Pharmacokinetic Parameters of Codeine and its Metabolites in Healthy Volunteers

| Parameter | Codeine | Morphine | Codeine-6-glucuronide | Morphine-3-glucuronide | Morphine-6-glucuronide | Norcodeine |

| Half-life (t½) (h) | 2.6 ± 0.6[8] | ~3[5] | - | - | - | - |

| Total Plasma Clearance (L/h/kg) | 2.0 ± 0.7[8] | - | - | - | - | - |

| AUC (nmol·h/L) | 1020 ± 340[8] | 11 (5-17) µg·h/L (EMs)[12] | 15 times higher than codeine[8] | - | 6 times higher than morphine[8] | - |

| Cmax (nmol/L) | - | - | Highest among metabolites[9] | - | - | - |

| Tmax (h) | 1-2[9] | 1-2[9] | 1-2[9] | 1-2[9] | 1-2[9] | - |

| Renal Excretion (% of dose) | ~10 (unchanged)[5] | - | 32-46 (as conjugate)[3] | - | 5-13 (as conjugate)[3] | Trace (free), 10-21 (as conjugate)[3] |

EMs: Extensive Metabolizers

Table 2: In Vitro Enzyme Kinetics of Codeine Metabolism in Human Liver Microsomes

| Metabolic Pathway | Enzyme | Km (µM) | Vmax (nmol/mg/min) |

| O-demethylation (to Morphine) | CYP2D6 | - | - |

| N-demethylation (to Norcodeine) | CYP3A4 | - | - |

| Glucuronidation (to C6G) | UGT2B7 | 2210 ± 680[13] | 0.54 ± 0.24[13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of N-methylmorphine metabolism. Below are representative protocols for in vitro and in vivo studies.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a typical experiment to determine the kinetics of N-methylmorphine metabolism in a controlled in vitro environment.

Objective: To characterize the formation of morphine, norcodeine, and codeine-6-glucuronide from N-methylmorphine in human liver microsomes.

Materials:

-

Human liver microsomes (pooled from multiple donors)

-

N-methylmorphine (substrate)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

UDPGA (for glucuronidation assays)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching reaction)

-

Internal standards for each analyte

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of N-methylmorphine in a suitable solvent (e.g., methanol, water).

-

In a microcentrifuge tube, combine human liver microsomes (final concentration ~0.5 mg/mL), potassium phosphate buffer, and the NADPH regenerating system.

-

For glucuronidation assays, also include UDPGA in the mixture.

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add N-methylmorphine to the pre-incubated mixture to initiate the metabolic reaction. The final substrate concentration should be varied to determine enzyme kinetics (e.g., 0.1 to 100 µM).

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standards.

-

Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of N-methylmorphine, morphine, norcodeine, and codeine-6-glucuronide.

-

Data Analysis: Calculate the rate of metabolite formation and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Experimental Workflow Diagram:

In Vivo Metabolism Study in a Rodent Model

This protocol describes a typical in vivo experiment to assess the pharmacokinetics and metabolism of N-methylmorphine in rats.

Objective: To determine the plasma concentration-time profiles of N-methylmorphine and its major metabolites in rats following oral administration.

Materials:

-

Male Sprague-Dawley rats (or other appropriate strain)

-

N-methylmorphine solution for oral gavage

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

Centrifuge

-

Analytical standards for N-methylmorphine and its metabolites

-

LC-MS/MS system

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.

-

Dosing: Administer a single oral dose of N-methylmorphine to the rats via gavage. A typical dose might be in the range of 4-16 mg/kg.[14][15]

-

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Immediately process the blood samples by centrifuging them to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Analysis:

-

Thaw the plasma samples.

-

Perform protein precipitation or solid-phase extraction to remove interfering substances and concentrate the analytes.

-

Analyze the extracted samples using a validated LC-MS/MS method to determine the concentrations of N-methylmorphine and its metabolites.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration versus time data for each analyte.

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance using appropriate pharmacokinetic software.

-

Logical Relationship Diagram:

Conclusion

N-methylmorphine functions as a prodrug, with its analgesic efficacy being largely dependent on its metabolic conversion to morphine by CYP2D6. The significant inter-individual variability in this pathway, along with other metabolic routes involving CYP3A4 and UGTs, underscores the importance of a thorough understanding of its metabolism for both drug development and clinical application. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the complex pharmacology of N-methylmorphine and to develop safer and more effective opioid analgesics.

References

- 1. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. anesthesiaprimer.com [anesthesiaprimer.com]

- 3. forensicrti.org [forensicrti.org]

- 4. Frontiers | Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes [frontiersin.org]

- 5. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Different effects of inhibitors on the O- and N-demethylation of codeine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of codeine and its metabolites in Caucasian healthy volunteers: comparisons between extensive and poor hydroxylators of debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Glucuronidation of dihydrocodeine by human liver microsomes and the effect of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of 3'-azido-3'-deoxythymidine, morphine, and codeine as probe substrates for UDP-glucuronosyltransferase 2B7 (UGT2B7) in human liver microsomes: specificity and influence of the UGT2B7*2 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of codeine and its metabolite morphine in ultra-rapid metabolizers due to CYP2D6 duplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glucuronidation of codeine and morphine in human liver and kidney microsomes: effect of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of codeine on CYP450 isoform activity of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

The Interrelation of Codeine and Thebaine: A Technical Guide for Researchers

An in-depth exploration of the biosynthetic relationship, analytical methodologies, and pharmacological significance of two pivotal opium alkaloids.

This technical guide provides a comprehensive overview of the intricate relationship between codeine and thebaine, two of the most significant alkaloids derived from the opium poppy, Papaver somniferum. Thebaine serves as a critical precursor in the biosynthesis of codeine, and ultimately morphine.[1][2] Understanding this connection is paramount for researchers, scientists, and drug development professionals engaged in the fields of natural product chemistry, pharmacology, and pharmaceutical sciences. This document details their biosynthetic pathway, comparative prevalence in key Papaver species, established experimental protocols for their extraction and analysis, and their distinct pharmacological actions.

Biosynthetic and Chemical Relationship

Thebaine is the immediate precursor to codeine in the intricate biosynthetic pathway of morphinan alkaloids within Papaver somniferum.[1] This conversion is a multi-step enzymatic process. The transformation of thebaine to codeine involves a three-step enzymatic cascade catalyzed by thebaine 6-O-demethylase (T6ODM), neopinone isomerase (NISO), and codeinone reductase (COR).[3][4] T6ODM first converts thebaine to neopinone.[3][4] Neopinone is then isomerized to codeinone by NISO, a step previously thought to occur spontaneously.[3][4] Finally, codeinone is reduced to codeine by COR.[3][4]

Thebaine, also known as paramorphine, is chemically similar to both morphine and codeine but exhibits stimulatory rather than depressant effects.[5][6] At high doses, it can cause convulsions.[5] While not used therapeutically itself, thebaine is a crucial starting material for the semi-synthesis of several important opioids, including oxycodone, hydrocodone, and naltrexone.[5][7] Codeine, on the other hand, is a widely used opioid analgesic, antitussive, and anti-diarrheal agent.[8]

Biosynthetic Pathway from Thebaine to Codeine

The following diagram illustrates the key enzymatic steps in the conversion of thebaine to codeine.

Quantitative Analysis of Thebaine and Codeine

The concentration of thebaine and codeine varies significantly among different species and even cultivars of Papaver. Papaver somniferum is the primary source of both codeine and thebaine for pharmaceutical production, while Papaver bracteatum is particularly rich in thebaine.[7][9]

Alkaloid Content in Papaver Species

| Species/Cultivar | Plant Material | Thebaine Content (% dry weight) | Codeine Content (% dry weight) | Reference(s) |

| Papaver somniferum (various cultivars) | Capsules | 0.01 - 0.53 | 0.03 - 0.17 | [10][11] |

| Papaver somniferum (poppy straw) | Poppy Straw | Varies | Varies | [12] |

| Papaver somniferum (poppy seeds) | Seeds | 0.00081 - 0.0217 | 0.00019 - 0.0378 | [13] |

| Papaver bracteatum | Capsules | 0.5 - 3.0 | Not typically a major alkaloid | [9][14] |

| Papaver bracteatum | Latex | 28 - 55 | Not typically a major alkaloid | [9][14] |

| Papaver somniferum (Ofis-1 variety) | Capsules | - | - | [15] |

| Papaver somniferum (Huseyinbey variety) | Capsules | Higher than other varieties | - | [15] |

Enzymatic Conversion Yield

The enzymatic conversion of thebaine to codeine has been optimized to achieve high yields, offering a more sustainable alternative to chemical synthesis.

| Conversion Method | Starting Material | Product | Yield (%) | Reference(s) |

| Whole-cell biotransformation (E. coli) | Thebaine | Codeine | 64 | [3][4][16][17][18] |

Experimental Protocols

Accurate quantification and isolation of thebaine and codeine are crucial for research and pharmaceutical production. The following sections detail established protocols for their extraction and analysis.

Extraction of Alkaloids from Poppy Straw

This protocol describes a general method for the extraction of alkaloids from dried and powdered poppy straw.

Materials:

-

Dried and powdered poppy straw

-

Methanol

-

5% Acetic acid

-

28% Ammonia solution

-

Reversed-phase cation-exchange solid-phase extraction (SPE) cartridge

-

0.1 M Hydrochloric acid

-

Centrifuge

-

Sonicator

-

Nitrogen evaporator

Procedure:

-

Weigh 50 mg of the dried and powdered plant sample.

-

Add 5 ml of 5% acetic acid.

-

Sonicate the mixture for 30 minutes.

-

Centrifuge the mixture and collect the supernatant.

-

Load 3 ml of the supernatant onto a pre-conditioned reversed-phase cation-exchange SPE cartridge.

-

Wash the cartridge sequentially with 0.1 M hydrochloric acid and then methanol.

-

Elute the alkaloids with a mixture of 28% ammonia and methanol (1:19 v/v).

-

Concentrate the eluate under a stream of nitrogen at 40°C.

-

Dissolve the residue in 50% aqueous methanol for subsequent HPLC analysis.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol provides a robust method for the simultaneous quantification of multiple opium alkaloids.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 analytical column (e.g., 2.1 x 100 mm, 1.6 µm)

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Flow Rate: 0.2 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 1 µL

-

Gradient Elution:

-

0-3 min: 55% A

-

3-11 min: 8% A

-

11-15 min: 55% A

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3000 V

-

Monitored Ions (m/z):

-

Codeine: 300.18 [M+H]+

-

Thebaine: 312.15 [M+H]+

-

Morphine: 286.15 [M+H]+

-

Quantification:

-

Construct calibration curves using certified reference standards of codeine and thebaine.

-

Quantify the alkaloids in the extracted samples by comparing their peak areas to the calibration curves.

Pharmacological Signaling Pathways

Codeine and thebaine exert their physiological effects through distinct interactions with the central nervous system. Codeine acts as an agonist at µ-opioid receptors, while thebaine's stimulatory and convulsant effects are mediated through a different mechanism.

Codeine: µ-Opioid Receptor Agonist Signaling

Codeine's analgesic effects are primarily mediated through its action as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

Upon binding to the MOR, codeine initiates a signaling cascade through the inhibitory G-protein (Gi/o).[1] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[19] Additionally, the activated G-protein modulates ion channel activity, causing an increase in potassium efflux and a decrease in calcium influx.[19] These events collectively lead to hyperpolarization of the neuron and reduced neurotransmitter release, producing the analgesic effect.[19]

Thebaine: Convulsant Activity

The stimulatory and convulsant properties of thebaine are not mediated by opioid receptor agonism.[5][20] While the exact mechanism is not fully elucidated, it is believed to involve antagonism of glycine receptors, which are inhibitory neurotransmitter receptors in the spinal cord and brainstem. By blocking the inhibitory action of glycine, thebaine leads to disinhibition of motor neurons, resulting in hyperexcitability and convulsions, an effect similar to that of strychnine.[5][21]

Experimental Workflow

The following diagram outlines a typical experimental workflow for the analysis of thebaine and codeine from plant material.

This comprehensive guide serves as a foundational resource for professionals in the field, providing the necessary technical details to advance research and development related to these vital opium alkaloids. The provided data, protocols, and diagrams offer a structured framework for understanding the complex relationship between thebaine and codeine.

References

- 1. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. High-Efficiency Biocatalytic Conversion of Thebaine to Codeine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thebaine - Wikipedia [en.wikipedia.org]

- 6. Opium - Wikipedia [en.wikipedia.org]

- 7. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Journal of Agricultural Sciences » Submission » Investigation of Alkaloids in Opium Poppy (Papaver somniferum L.) Varieties and Hybrids [dergipark.org.tr]

- 11. abis-files.bozok.edu.tr [abis-files.bozok.edu.tr]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Concentrations of the Opium Alkaloids Morphine, Codeine, and Thebaine in Poppy Seeds are Reduced after Thermal and Washing Treatments but are Not Affected when Incorporated in a Model Baked Product - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Papaver bracteatum Lindley: thebaine content in relation to plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. High-Efficiency Biocatalytic Conversion of Thebaine to Codeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. High-Efficiency Biocatalytic Conversion of Thebaine to Codeine : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 19. researchgate.net [researchgate.net]

- 20. An electrophysiological analysis of the convulsant action of morphine, codeine and thebaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Identification of the convulsant opiate thebaine in mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Studies on the Analgesic Properties of Codeine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research into the analgesic properties of codeine. It details the early experimental methodologies, presents key quantitative data from initial studies, and illustrates the core signaling pathways and experimental workflows.

Codeine, an alkaloid isolated from the opium poppy (Papaver somniferum) by Pierre-Jean Robiquet in 1832, has been a subject of scientific inquiry for nearly two centuries.[1][2] Its initial adoption into clinical practice was based on its observed effects on pain and cough.[3] This guide focuses on the early scientific investigations that sought to quantify and understand its analgesic mechanisms.

Core Mechanism of Action: A Prodrug for Morphine

Initial observations noted that codeine's analgesic effects were similar to, though less potent than, morphine.[1] It is now well-established that codeine primarily functions as a prodrug.[4] The majority of its analgesic effect is not from the codeine molecule itself but from its metabolic conversion to morphine in the liver.[4][5] This biotransformation is primarily mediated by the cytochrome P450 enzyme CYP2D6.[4][6][7]

Morphine, the active metabolite, is a potent agonist of the mu (μ)-opioid receptor in the central nervous system.[6][8] The binding of morphine to these receptors initiates a signaling cascade that ultimately leads to a reduction in the perception of pain.[1][9]

While the conversion to morphine is the principal pathway for analgesia, another metabolite, codeine-6-glucuronide, may also contribute to its pain-relieving effects.[5] Approximately 80% of codeine is metabolized into codeine-6-glucuronide.[4]

The metabolic pathway of codeine is crucial to its efficacy and is subject to genetic variability. The CYP2D6 enzyme is highly polymorphic, leading to different metabolic phenotypes:

-

Poor Metabolizers: Individuals with deficient CYP2D6 activity are unable to convert codeine to morphine effectively, resulting in little to no analgesic benefit.[7]

-

Extensive Metabolizers: This is the "normal" phenotype, where a therapeutic amount of morphine is produced.[7]

-

Ultra-Rapid Metabolizers: These individuals have heightened CYP2D6 activity, leading to a rapid and extensive conversion of codeine to morphine, which can result in an increased risk of morphine toxicity.[4][7]

Signaling Pathway of Codeine-Mediated Analgesia

The following diagram illustrates the metabolic conversion of codeine and the subsequent action of morphine on the mu-opioid receptor.

Experimental Protocols in Early Analgesic Studies

Early investigations into the analgesic properties of codeine relied on animal models to observe and quantify responses to painful stimuli. These methods, while rudimentary by modern standards, were crucial in establishing the foundational principles of opioid analgesia.

Preclinical Animal Models

1. Hot Plate Test:

-

Principle: This method assesses the reaction time of an animal to a thermal stimulus. An increased latency in responding to the heat is indicative of an analgesic effect.

-

Apparatus: A heated metal plate with a controlled temperature, enclosed by a transparent cylinder to confine the animal.

-

Methodology:

-

The animal (typically a mouse or rat) is placed on the hot plate, which is maintained at a constant temperature (e.g., 55°C).

-

The time taken for the animal to exhibit a pain response (e.g., licking its paws, jumping) is recorded as the reaction latency.

-

A baseline latency is established before drug administration.

-

Codeine or a control substance is administered.

-

The reaction latency is measured again at predetermined time intervals post-administration.

-

A significant increase in reaction time compared to baseline and the control group indicates analgesia.

-

2. Tail Flick Test:

-

Principle: Similar to the hot plate test, this method measures the time it takes for an animal to move its tail away from a heat source.

-

Apparatus: A device that focuses a beam of light or radiant heat onto the animal's tail, with a sensor to detect the tail flick.

-

Methodology:

-

The animal is gently restrained, and its tail is positioned in the path of the heat source.

-

The time from the start of the heat stimulus to the flicking of the tail is measured.

-

A baseline measurement is taken.

-

Following the administration of codeine or a placebo, the latency to tail flick is reassessed at various time points.

-

An extension of this time is interpreted as an analgesic effect.

-

3. Acetic Acid-Induced Writhing Test:

-

Principle: This test induces visceral pain by the intraperitoneal injection of a chemical irritant. The reduction in the number of "writhes" (a characteristic stretching and constriction of the abdomen) is a measure of analgesia.

-

Methodology:

-

Animals (usually mice) are administered codeine or a control substance.

-

After a set period, a dilute solution of acetic acid is injected into the peritoneal cavity.

-

The animals are then placed in an observation chamber.

-

The number of writhes is counted for a specific duration (e.g., 10-20 minutes).

-

A statistically significant decrease in the number of writhes in the codeine-treated group compared to the control group suggests analgesic activity.

-

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a preclinical study evaluating the analgesic effects of codeine.

Initial Clinical Investigations

Early clinical studies on codeine's analgesic properties were often less rigorous than modern randomized controlled trials but were instrumental in establishing its therapeutic use.

-

Study Design: Many initial studies were observational or compared the effects of codeine to a placebo or other available analgesics like aspirin.[10][11] These trials often involved patients with postoperative pain.[10][12]

-

Outcome Measures: Pain relief was typically assessed using subjective scales where patients would report their level of pain or pain relief at various intervals after drug administration. The need for rescue medication was also a common endpoint.[12]

-

Dose-Ranging Studies: Early clinical research also focused on determining the optimal dose of codeine for pain relief, balancing efficacy with side effects.[13]

Quantitative Data from Initial Studies

The following tables summarize key quantitative data from early and foundational studies on codeine's pharmacology and analgesic efficacy.

Table 1: Receptor Binding Affinity

| Compound | Receptor Subtype | Ki (nM) | Species | Reference |

| Codeine | Mu (μ) | >100 | Human | [1] |

| Morphine | Mu (μ) | 1.168 | Human | [1] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Pharmacokinetic Properties

| Parameter | Value | Species | Reference |

| Half-life (t1/2) | ~3 hours | Human | [5] |

| Volume of Distribution (Vd) | 3-6 L/kg | Human | [5] |

| Oral Bioavailability | ~94% | Human | [5] |

Table 3: Analgesic Efficacy in Preclinical Models

| Animal Model | Route of Administration | ED50 (mg/kg) | Species | Reference |

| Acetic Acid Writhing Test | Intraperitoneal (ip) | 6.17 | Mouse | [14] |

| Tail Flick Test | Intraperitoneal (ip) | 29.99 | Mouse | [14] |

ED50 (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population.

Table 4: Analgesic Efficacy in Humans

| Pain Model | Dose | Number Needed to Treat (NNT) | Comparison | Reference |

| Acute Postoperative Pain | 60 mg | 12 | vs. Placebo | [12] |

| Dental Surgery Pain | 60 mg | 21 | vs. Placebo | [12] |

NNT (Number Needed to Treat): The number of patients who need to be treated with a specific intervention to achieve one additional good outcome.

Conclusion

The initial studies on codeine laid the groundwork for our modern understanding of its analgesic properties. Through a combination of preclinical animal models and early clinical investigations, the foundational principles of its mechanism of action, efficacy, and safety were established. While methodologies have evolved, the core findings from this early research remain relevant and continue to inform the clinical use of this widely prescribed opioid. This guide serves as a reference for researchers and professionals in the field, providing a historical and technical perspective on the origins of codeine as an analgesic.

References

- 1. Codeine | Research Starters | EBSCO Research [ebsco.com]

- 2. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 5. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Spotlight on Codeine [medsafe.govt.nz]

- 8. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 10. An appraisal of codeine as an analgesic: single-dose analysis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 11. Response of experimental pain to analgesic drugs. 3. Codeine, aspirin, secobarbital, and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Single dose oral codeine, as a single agent, for acute postoperative pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The dose-response relationship of controlled-release codeine (Codeine Contin) in chronic cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Early Research on Codeine for Antitussive Applications

This technical guide provides an in-depth overview of the foundational research into the use of codeine as a cough suppressant (antitussive). It is intended for researchers, scientists, and drug development professionals interested in the historical context and early methodologies that established codeine as a benchmark antitussive agent. The guide focuses on the core principles, experimental models, and quantitative findings from the early to mid-20th century.

Early Understanding of the Antitussive Mechanism of Action

Codeine, an alkaloid of opium, was first isolated in 1832 by French chemist Pierre Jean Robiquet. Its utility in suppressing cough was recognized relatively early, leading to its widespread use. Early pharmacological research, conducted before the detailed characterization of opioid receptor subtypes, established that codeine's primary antitussive effect was not local to the respiratory tract but originated from its action on the central nervous system (CNS).

Researchers hypothesized the existence of a "cough center" located in the medulla oblongata of the brainstem, which acts as the coordinating hub for the complex motor act of coughing. The prevailing theory was that codeine elevated the threshold for afferent sensory impulses required to trigger this center. It was understood to be a centrally acting antitussive, distinguishing it from peripherally acting agents that soothe the respiratory tract lining.

Caption: Early conceptual model of the cough reflex and codeine's central inhibitory action.

Preclinical Research: Animal Models and Protocols

Early investigations into codeine's antitussive properties relied heavily on animal models to objectively quantify its effects. These studies were crucial for establishing dose-response relationships and understanding the drug's pharmacological profile.

Key Experimental Models

Researchers primarily used cats, dogs, and guinea pigs, as these animals exhibit a reliable cough reflex in response to specific stimuli. The choice of model often depended on the nature of the stimulus used to induce the cough.

| Animal Model | Method of Cough Induction | Rationale & Measurement |

| Cat | Mechanical stimulation of the trachea or larynx | Direct and reliable method. Coughs were often recorded via changes in intrapleural pressure or by visual/auditory counts. |

| Dog | Electrical stimulation of the superior laryngeal nerve | Allowed for precise control over the stimulus intensity and duration. Cough response was measured by observing thoracic muscle contractions. |

| Guinea Pig | Inhalation of chemical irritants (e.g., ammonia, sulfur dioxide, citric acid aerosol) | Considered a more "naturalistic" model of cough resulting from airway irritation. Coughs were typically counted by an observer. |

General Experimental Protocol: Chemical Induction in Guinea Pigs

The use of chemical irritants in guinea pigs became a common method for screening potential antitussive compounds. The following protocol outlines a typical workflow from that era.

-

Acclimatization: Animals were acclimatized to the experimental environment to reduce stress-related variables.

-

Baseline Cough Response: Each animal was exposed to a standardized concentration of an aerosolized irritant (e.g., 10-20% citric acid) in a closed chamber for a set duration (e.g., 3-5 minutes). The number of coughs was recorded to establish a baseline.

-

Drug Administration: A specific dose of codeine (or a control substance) was administered, typically via subcutaneous or oral routes.

-

Post-Dose Challenge: After a predetermined time for drug absorption (e.g., 30-60 minutes), the animal was re-exposed to the same irritant challenge.

-

Quantification of Effect: The number of coughs in the post-dose challenge was recorded. The antitussive effect was calculated as the percentage reduction in coughs compared to the baseline.

Caption: A typical experimental workflow for preclinical evaluation of antitussives.

Early Clinical Research in Humans

Translating the findings from animal models to human subjects was a critical step. Early clinical studies faced the challenge of objectively measuring cough, a subjective symptom. Researchers developed innovative protocols using artificially induced coughs to create a reproducible and quantifiable endpoint.

Methodologies for Human Trials

Pioneering work by investigators such as H.K. Beecher in the 1950s established rigorous methods for evaluating antitussives. The primary method involved challenging subjects with a chemical irritant before and after drug administration.

-

Cough Induction: Aerosols of substances like citric acid or acetylcholine were used. The concentration was carefully titrated for each subject to find the "challenge threshold" – the dose that consistently produced a specific number of coughs (e.g., 3-5 coughs per inhalation).

-

Study Design: A double-blind, placebo-controlled, crossover design was often employed to minimize bias. Subjects would receive codeine, a placebo, and sometimes other test drugs on different days.

-

Measurement: An observer, often blinded to the treatment, would count the number of coughs produced in response to the standardized challenge.

Methodological & Application

Analytical Methods for the Quantification of Codeine in Human Plasma: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codeine is a widely used opioid analgesic for the relief of mild to moderate pain and is also used as a cough suppressant. The accurate quantification of codeine in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the context of forensic toxicology. This document provides detailed application notes and protocols for the determination of codeine in plasma using various analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Summary of Analytical Methods

The choice of analytical method for codeine quantification depends on the required sensitivity, selectivity, and sample throughput. Below is a summary of the performance characteristics of the most common techniques.

| Parameter | HPLC-UV | LC-MS/MS | GC-MS |

| Limit of Detection (LOD) | ~3 µg/L[1] | 0.05 - 0.2 ng/mL[2][3] | ~2 ng/mL |

| Lower Limit of Quantification (LLOQ) | 10 µg/L[1] | 0.05 - 0.5 ng/mL[2][3] | 10 ng/mL |

| Linearity Range | 10 - 300 µg/L[1] | 0.05 - 250 ng/mL[2][3] | 10 - 2000 ng/mL |

| Sample Preparation | SPE or LLE | SPE, LLE, or Protein Precipitation[2] | LLE or SPE with derivatization |

| Selectivity | Moderate | High | High |

| Throughput | Moderate | High[4] | Low to Moderate |

| Instrumentation Cost | Low | High | Moderate to High |

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cost-effective and reliable method for the quantification of codeine in plasma, suitable for studies where high sensitivity is not the primary requirement.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Materials:

-

C18 SPE cartridges

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Human plasma samples

-

Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

-

-

Procedure:

-

Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

-

Sample Loading: To 1 mL of plasma, add the internal standard. Vortex and load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of water to remove interfering substances.

-

Elution: Elute the codeine and IS from the cartridge with 2 mL of methanol into a clean tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

-

2. HPLC-UV Analysis

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

-

Chromatographic Conditions:

3. Quantification

-

Construct a calibration curve by plotting the peak area ratio of codeine to the internal standard against the concentration of codeine standards.

-

Determine the concentration of codeine in the plasma samples from the calibration curve.

Workflow Diagram

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. It allows for the simultaneous quantification of codeine and its metabolites.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Materials:

-

C18 SPE cartridges.

-

Methanol (LC-MS grade).

-

Formic acid.

-

Water (LC-MS grade).

-

Human plasma samples.

-

Internal Standard (IS) solution (e.g., a deuterated analog of codeine).

-

-

Procedure:

-

Sample Pre-treatment: To 500 µL of plasma, add the internal standard.

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute codeine and the IS with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

-

2. LC-MS/MS Analysis

-

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source.

-

C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is increased to elute the analytes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Codeine: m/z 300.4 → 215.2[2]

-

Internal Standard (e.g., Codeine-d3): m/z 303.4 → 215.2

-

-

3. Quantification

-

Quantify codeine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank plasma matrix.

Workflow Diagram

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly selective and sensitive technique for codeine analysis. It requires derivatization to increase the volatility of the analyte.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

-

Materials:

-

Extraction solvent (e.g., a mixture of chloroform and isopropanol).

-

pH 9.5 buffer.

-

Derivatizing agent (e.g., BSTFA with 1% TMCS).

-

Human plasma samples.

-

Internal Standard (IS) solution (e.g., a deuterated analog).

-

-

Procedure:

-

Extraction: To 1 mL of plasma, add the IS and 1 mL of pH 9.5 buffer. Add 5 mL of the extraction solvent, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.

-

Separation: Transfer the organic layer to a new tube.

-

Evaporation: Evaporate the organic solvent to dryness under nitrogen.

-

Derivatization: Add 50 µL of the derivatizing agent to the dried residue. Cap the tube and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of codeine.[7]

-

Cooling: Cool the sample to room temperature before injection.

-

2. GC-MS Analysis

-

Instrumentation:

-

GC-MS system with an electron ionization (EI) source.

-

A capillary column suitable for drug analysis (e.g., HP-5MS).

-

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 150°C), then ramp up to a higher temperature (e.g., 280°C) to separate the analytes.

-